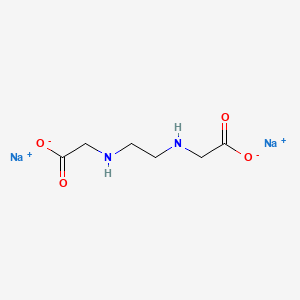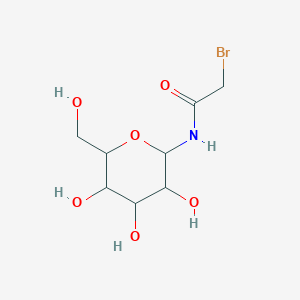
Disodium ethylenediaminediacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium ethylenediaminediacetate is a chelating agent widely used in various fields due to its ability to bind metal ions. It is a derivative of ethylenediaminetetraacetic acid, commonly known for its applications in complexation and sequestration of metal ions. This compound is particularly effective in forming stable complexes with divalent and trivalent metal ions, making it valuable in numerous industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of disodium ethylenediaminediacetate typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the disodium salt form. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is usually purified through crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Disodium ethylenediaminediacetate primarily undergoes complexation reactions with metal ions. It can also participate in substitution reactions where the metal ion in the complex is replaced by another metal ion. Additionally, it can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Complexation: Metal ions such as calcium, magnesium, and iron are common reagents. The reactions are typically carried out in aqueous solutions at neutral or slightly basic pH.
Substitution: Other metal ions like zinc or copper can be used to replace the initially bound metal ion in the complex.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into its constituent parts.
Major Products Formed: The major products formed from these reactions are metal complexes, where the metal ion is tightly bound to the ethylenediaminediacetate ligand. These complexes are often water-soluble and stable under various conditions .
Scientific Research Applications
Disodium ethylenediaminediacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry for titration and separation of metal ions.
Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metal ions.
Industry: Applied in water treatment processes to remove metal ions from wastewater, in the textile industry to prevent metal ion interference in dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of paper
Mechanism of Action
The mechanism of action of disodium ethylenediaminediacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion removal and detoxification .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a broader range of applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites but still effective in metal ion sequestration
Uniqueness: Disodium ethylenediaminediacetate is unique in its specific binding affinity and stability with certain metal ions. Its disodium form enhances its solubility and ease of use in various applications compared to its parent compound, ethylenediaminetetraacetic acid .
Properties
CAS No. |
38011-25-5 |
|---|---|
Molecular Formula |
C6H10N2Na2O4 |
Molecular Weight |
220.13 g/mol |
IUPAC Name |
disodium;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.2Na/c9-5(10)3-7-1-2-8-4-6(11)12;;/h7-8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
QMIFISRIAJBCGZ-UHFFFAOYSA-L |
Canonical SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Na+].[Na+] |
physical_description |
Liquid |
Related CAS |
5657-17-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)





![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)



